5-Bromo-4-phenylbenzo[d][1,3]dioxole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-4-phenylbenzo[d][1,3]dioxole: is an organic compound with the molecular formula C13H9BrO2 and a molecular weight of 277.12 g/mol . This compound is characterized by a bromine atom attached to a phenylbenzo[d][1,3]dioxole structure, which is a fused ring system containing both benzene and dioxole rings. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-phenylbenzo[d][1,3]dioxole typically involves the bromination of 4-phenylbenzo[d][1,3]dioxole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination reaction, but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-4-phenylbenzo[d][1,3]dioxole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify the existing structure.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzo[d][1,3]dioxole derivatives, while oxidation can introduce carbonyl or carboxyl groups .
Scientific Research Applications
Chemistry: 5-Bromo-4-phenylbenzo[d][1,3]dioxole is used as a building block in organic synthesis to create more complex molecules. It is also used in the development of new materials with unique properties .
Biology: In biological research, this compound is used to study the effects of brominated aromatic compounds on biological systems. It serves as a model compound for investigating the interactions between brominated compounds and biological molecules .
Medicine: Its unique structure makes it a valuable scaffold for developing pharmaceuticals with specific biological activities .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 5-Bromo-4-phenylbenzo[d][1,3]dioxole involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The bromine atom and the phenylbenzo[d][1,3]dioxole structure play crucial roles in these interactions. The compound can modulate the activity of enzymes by binding to their active sites or allosteric sites, leading to changes in their catalytic activity. It can also interact with receptors on cell surfaces, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
- 5-Bromo-1,3-benzodioxole
- 5-Bromo-6-chlorobenzo[d][1,3]dioxole
- Methyl 6-bromobenzo[d][1,3]dioxole-4-carboxylate
Comparison: Compared to these similar compounds, 5-Bromo-4-phenylbenzo[d][1,3]dioxole is unique due to the presence of the phenyl group attached to the dioxole ring. This phenyl group enhances the compound’s stability and reactivity, making it more versatile in various chemical reactions and applications. Additionally, the phenyl group can influence the compound’s interactions with biological targets, potentially leading to different biological activities .
Properties
Molecular Formula |
C13H9BrO2 |
---|---|
Molecular Weight |
277.11 g/mol |
IUPAC Name |
5-bromo-4-phenyl-1,3-benzodioxole |
InChI |
InChI=1S/C13H9BrO2/c14-10-6-7-11-13(16-8-15-11)12(10)9-4-2-1-3-5-9/h1-7H,8H2 |
InChI Key |
MFQTWISDJUHDFW-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C(=C(C=C2)Br)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.